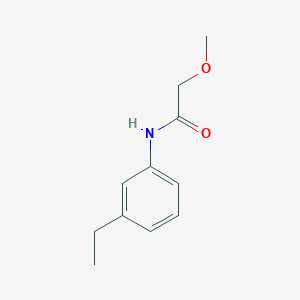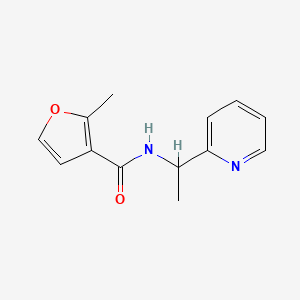
2-methyl-N-(1-pyridin-2-ylethyl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(1-pyridin-2-ylethyl)furan-3-carboxamide is a novel compound that has gained significant attention in scientific research. It is a synthetic molecule that belongs to the family of furan-3-carboxamides. This compound has been found to have various applications in the field of medicinal chemistry, particularly in the development of drugs for various diseases.
Wirkmechanismus
The mechanism of action of 2-methyl-N-(1-pyridin-2-ylethyl)furan-3-carboxamide is not fully understood. However, studies have suggested that the compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and chemokines, inhibit the activity of certain enzymes involved in inflammation, and induce apoptosis in cancer cells. The compound has also been shown to have a low toxicity profile and minimal side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-methyl-N-(1-pyridin-2-ylethyl)furan-3-carboxamide is its versatility in the laboratory. The compound can be easily synthesized and purified, making it readily available for use in various experiments. However, one limitation of the compound is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Zukünftige Richtungen
There are numerous future directions for the study of 2-methyl-N-(1-pyridin-2-ylethyl)furan-3-carboxamide. Some potential areas of research include:
1. Further elucidation of the compound's mechanism of action and its effects on various signaling pathways involved in inflammation and cancer progression.
2. Development of novel drug formulations incorporating this compound for the treatment of various diseases.
3. Investigation of the compound's potential use in combination with other drugs for enhanced therapeutic efficacy.
4. Exploration of the compound's antibacterial properties and its potential use in the development of new antibiotics.
5. Study of the compound's pharmacokinetics and pharmacodynamics in vivo to determine its safety and efficacy in animal models.
Conclusion
In conclusion, this compound is a promising compound with various potential applications in the field of medicinal chemistry. Its anti-inflammatory, anti-cancer, and antibacterial properties make it an attractive candidate for drug development. Further research is needed to fully understand the compound's mechanism of action and its potential therapeutic uses.
Synthesemethoden
The synthesis of 2-methyl-N-(1-pyridin-2-ylethyl)furan-3-carboxamide involves the reaction of 2-methylfuran-3-carboxylic acid with 2-(pyridin-2-yl) ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino) pyridine (DMAP). The reaction is carried out under anhydrous conditions and yields the desired product after purification.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(1-pyridin-2-ylethyl)furan-3-carboxamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to have potent antibacterial activity against various strains of bacteria.
Eigenschaften
IUPAC Name |
2-methyl-N-(1-pyridin-2-ylethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9(12-5-3-4-7-14-12)15-13(16)11-6-8-17-10(11)2/h3-9H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSGWOOJWQAPPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC(C)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



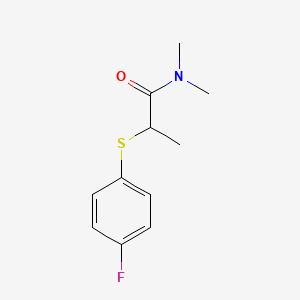

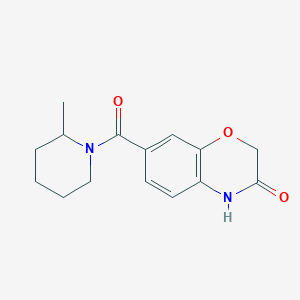
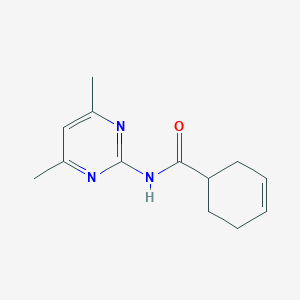
![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide](/img/structure/B7515208.png)


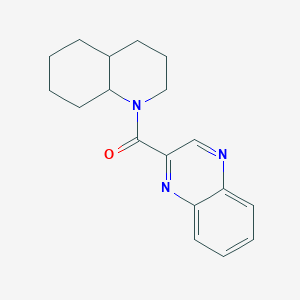

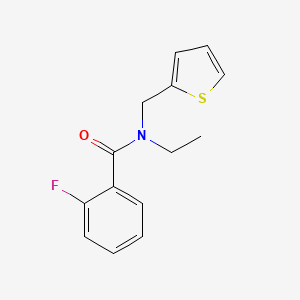
![1-Butyl-5-(4-methoxyphenyl)-4-[4-(2-morpholin-4-yl-2-oxoethyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B7515258.png)
